N-(3-cyanophenyl)-3-(1-methyl-2-oxo-3H-imidazo[4,5-b]pyridin-6-yl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(3-cyanophenyl)-3-(1-methyl-2-oxo-3H-imidazo[4,5-b]pyridin-6-yl)benzamide is a complex organic compound that belongs to the class of imidazopyridine derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-cyanophenyl)-3-(1-methyl-2-oxo-3H-imidazo[4,5-b]pyridin-6-yl)benzamide typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the Imidazopyridine Core: This step involves the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the Benzamide Group: This can be achieved through amide bond formation using reagents like carbodiimides or coupling agents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).
Addition of the Cyanophenyl Group: This step might involve nucleophilic substitution reactions or palladium-catalyzed coupling reactions.
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
N-(3-cyanophenyl)-3-(1-methyl-2-oxo-3H-imidazo[4,5-b]pyridin-6-yl)benzamide can undergo various chemical reactions, including:
Oxidation: This might involve the use of oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Common reducing agents such as lithium aluminum hydride or sodium borohydride could be used.
Substitution: This compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Palladium-catalyzed cross-coupling reactions using reagents like aryl halides.
Major Products Formed
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids, while reduction could produce amines or alcohols.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe to study biological processes.
Medicine: Potential therapeutic applications due to its biological activity.
Industry: Use in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of N-(3-cyanophenyl)-3-(1-methyl-2-oxo-3H-imidazo[4,5-b]pyridin-6-yl)benzamide would depend on its specific biological target. Generally, it might interact with enzymes or receptors, modulating their activity and leading to a biological response. The molecular targets and pathways involved would need to be elucidated through experimental studies.
Comparison with Similar Compounds
Similar Compounds
Imidazopyridine Derivatives: These compounds share a similar core structure and may have comparable biological activities.
Benzamide Derivatives: Compounds with the benzamide functional group might exhibit similar chemical reactivity.
Uniqueness
N-(3-cyanophenyl)-3-(1-methyl-2-oxo-3H-imidazo[4,5-b]pyridin-6-yl)benzamide is unique due to the specific combination of functional groups and the resulting biological activity. Its distinct structure may confer unique properties that differentiate it from other similar compounds.
Properties
Molecular Formula |
C21H15N5O2 |
---|---|
Molecular Weight |
369.4 g/mol |
IUPAC Name |
N-(3-cyanophenyl)-3-(1-methyl-2-oxo-3H-imidazo[4,5-b]pyridin-6-yl)benzamide |
InChI |
InChI=1S/C21H15N5O2/c1-26-18-10-16(12-23-19(18)25-21(26)28)14-5-3-6-15(9-14)20(27)24-17-7-2-4-13(8-17)11-22/h2-10,12H,1H3,(H,24,27)(H,23,25,28) |
InChI Key |
XSVFRMFCXWPMBB-UHFFFAOYSA-N |
Canonical SMILES |
CN1C2=C(NC1=O)N=CC(=C2)C3=CC(=CC=C3)C(=O)NC4=CC=CC(=C4)C#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.